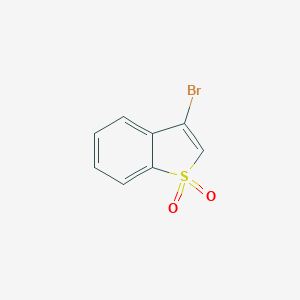

3-Bromo-1-benzothiophene 1,1-dioxide

描述

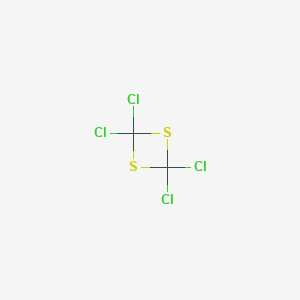

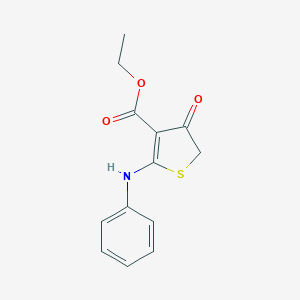

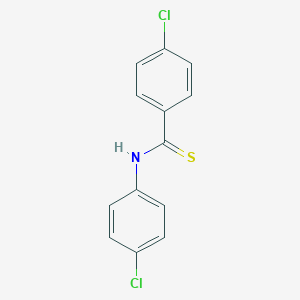

3-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H5BrO2S . It has a molecular weight of 245.09 g/mol . The IUPAC name for this compound is 3-bromo-1-benzothiophene 1,1-dioxide .

Synthesis Analysis

The synthesis of 3-Bromo-1-benzothiophene 1,1-dioxide can be achieved through an efficient electrochemical method. This involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . The reaction leads to a strained quaternary spirocyclization, which produces the products via the S-migration process .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-benzothiophene 1,1-dioxide can be represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=CS2(=O)=O)Br . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

3-Bromo-1-benzothiophene 1,1-dioxide undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis

3-Bromo-1-benzothiophene 1,1-dioxide is a colorless to yellow to red liquid . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

Electrochemical Synthesis

3-Bromo-1-benzothiophene 1,1-dioxide: is utilized in the electrochemically-promoted synthesis of benzothiophene dioxides. This process involves the reaction of sulfonhydrazides with internal alkynes at room temperature, using constant current electrolysis . The selective ipso-addition instead of the ortho-attack pathway leads to strained quaternary spirocyclization, which produces the products via the S-migration process . This method showcases the potential application of the protocols in the development of drug molecules and highlights the importance of benzothiophenes in medicinal chemistry and materials science .

Organic Synthesis Methodology

The compound serves as a key intermediate in the one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides . This approach allows for the synthesis of a wide range of substituted benzothiophenes from easily available starting materials, demonstrating good functional group tolerance and versatile C2 functionalizations . The method’s significance lies in its ability to overcome the challenges associated with the synthesis of multisubstituted benzothiophenes, which are crucial in pharmaceutical sciences and materials chemistry .

Antifungal Applications

3-Bromo-1-benzothiophene 1,1-dioxide: exhibits antifungal activity, particularly in the synthesis of di(hetero) arylamines based on the benzo[b]thiophene moiety . This application is significant in the development of new antifungal agents and contributes to the broader field of pharmaceutical research where benzothiophene derivatives play a crucial role.

Medicinal Chemistry

In medicinal chemistry, benzothiophene derivatives, including 3-Bromo-1-benzothiophene 1,1-dioxide , are present in many natural products and have diverse applications . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance due to their presence in a variety of drug molecules .

Materials Science

The compound’s applications extend to materials science, where benzothiophene derivatives are used in the creation of novel materials with specific properties . The electrochemical synthesis method contributes to the eco-friendly production of such materials, aligning with the goals of sustainable development and green chemistry .

Computational Chemistry

Computational studies have revealed the selectivity and compatibility of drug molecules in the synthesis of benzothiophene motifs . These studies are crucial for understanding the reaction mechanisms and for predicting the outcomes of synthetic pathways, thereby aiding in the design of more efficient synthesis methods.

Green Chemistry

The synthesis of 3-Bromo-1-benzothiophene 1,1-dioxide and its derivatives through electrochemical methods represents a novel and green approach . This aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and to minimize the environmental impact of chemical processes.

Drug Development

Finally, the role of 3-Bromo-1-benzothiophene 1,1-dioxide in drug development is underscored by its involvement in the synthesis of molecules with potential therapeutic applications . Its use in creating benzothiophene derivatives that can serve as drug precursors or active pharmaceutical ingredients is a testament to its versatility and importance in research.

作用机制

Target of Action

Benzothiophenes, the class of compounds to which it belongs, are known to have diverse applications in medicinal chemistry and materials science .

Mode of Action

This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Biochemical Pathways

Benzothiophenes are known to be involved in a wide range of research fields including pharmaceutical sciences and materials chemistry .

属性

IUPAC Name |

3-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBGYFBSVPRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168727 | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-benzothiophene 1,1-dioxide | |

CAS RN |

16957-97-4 | |

| Record name | NSC 133589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16957-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)

![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)